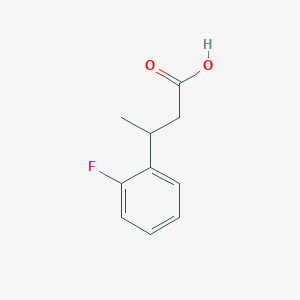

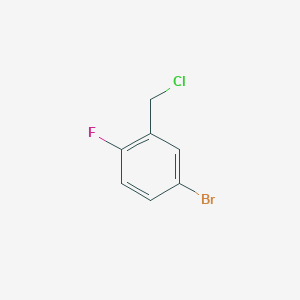

![molecular formula C9H9F6NO2 B1519657 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone CAS No. 1159982-56-5](/img/structure/B1519657.png)

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone

Vue d'ensemble

Description

This compound is a derivative of trifluoroacetophenone, which is a type of ketone. Trifluoroacetophenones are known for their reactivity and are often used in organic synthesis .

Chemical Reactions Analysis

Trifluoroacetophenones are known to undergo various chemical reactions, including nucleophilic addition and condensation reactions . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Trifluoroacetophenones are generally characterized by their reactivity, as well as their physical properties such as boiling point and density .Applications De Recherche Scientifique

Synthesis of Photoreactive Probes

2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone: is used as a reactant in the synthesis of photoreactive probes. These probes are designed to differentiate the binding sites of noncompetitive GABA receptor antagonists . The ability to distinguish between different binding sites allows for a better understanding of receptor function and the development of targeted therapies.

Creation of Photoactive Glycoconjugates

The compound serves as a precursor for the creation of photoactive a-mannosides and mannosyl peptides . These glycoconjugates are valuable in studying carbohydrate-protein interactions, which play a crucial role in biological processes and disease pathogenesis.

Inactivation of Cytochrome P450 Enzymes

Researchers utilize 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone to produce inactivators of human cytochrome P450 2B6 . This application is significant in the field of drug metabolism, as it helps in understanding drug interactions and the detoxification process.

Development of Photoaffinity Labeled Antibiotics

This compound is also involved in the synthesis of photoaffinity labeled fusidic acid analogues . These analogues can be used to study the interaction between antibiotics and their target proteins, aiding in the design of new antibacterial agents.

Anticonvulsant Hydroxyamides Synthesis

The synthesis of hydroxyamides with anticonvulsant properties is another application of 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone . Anticonvulsants are essential in the treatment of epilepsy and other seizure disorders.

Antiproliferative Agents

Lastly, the compound is used to synthesize ET-18-OCH3 derivatives with antiproliferative properties . These agents are studied for their potential to inhibit the growth of cancer cells, contributing to cancer research and therapy development.

Orientations Futures

The study and application of trifluoroacetophenones is an active area of research in organic chemistry. They are often used as building blocks in the synthesis of more complex molecules . The future directions for this specific compound would likely depend on its reactivity and potential applications.

Mécanisme D'action

. The compound is a liquid at room temperature . It’s important to note that the safety information for this compound indicates that it may be harmful if swallowed and may cause eye irritation .

The compound is used as a reactant for the synthesis of various substances, including photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, photoaffinity labeled fusidic acid analogues, hydroxyamides as anticonvulsants, and ET-18-OCH3 with antiproliferative properties .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-1-3-16(4-2-5)7(18)9(13,14)15/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCHOXRTOOPBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669822 | |

| Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159982-56-5 | |

| Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1519577.png)

![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)

![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)

![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)